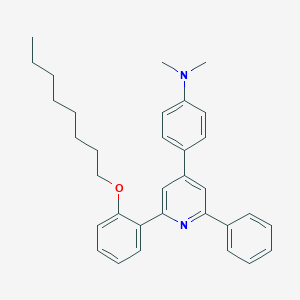

N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes a dimethylamino group attached to a phenyl ring, further substituted with an octyloxy group and a phenylpyridine moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

Substitution Reactions: The phenyl and octyloxy groups are introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and column chromatography to ensure high purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or the pyridine ring, converting them into amines or dihydropyridines, respectively.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amines or dihydropyridines.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

科学的研究の応用

N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline has several scientific research applications:

Organic Electronics: It is used in the development of OLEDs due to its excellent electron-donating properties and ability to form stable films.

Photovoltaics: The compound is explored as a potential material for organic solar cells.

Biological Studies: Its derivatives are studied for their potential use as fluorescent probes in biological imaging.

Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in the design of new therapeutic agents.

作用機序

The mechanism of action of N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline in optoelectronic applications involves its ability to facilitate charge transport and emit light upon excitation. The compound’s molecular structure allows for efficient π-π stacking interactions, which are crucial for charge mobility. In biological applications, its mechanism may involve interactions with specific cellular targets, leading to fluorescence emission that can be used for imaging purposes.

類似化合物との比較

N,N-Dimethylaniline: A simpler analog with a dimethylamino group attached to a phenyl ring.

4-(Dimethylamino)benzaldehyde: Contains a formyl group instead of the pyridine and octyloxy substituents.

N,N-Dimethyl-4-(phenyl)pyridin-2-amine: Lacks the octyloxy group and has a different substitution pattern on the pyridine ring.

Uniqueness: N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline is unique due to its combination of electron-donating dimethylamino group, electron-withdrawing pyridine ring, and the bulky octyloxy substituent. This unique structure imparts distinct electronic properties, making it particularly suitable for advanced optoelectronic applications.

生物活性

N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline, commonly referred to by its CAS number 144190-25-0, is a compound with significant potential in various biological applications. This article explores its chemical properties, synthesis, and biological activities, supported by data tables and relevant research findings.

The molecular formula of this compound is C33H38N2O with a molecular weight of approximately 478.67 g/mol. The compound exhibits a boiling point of about 587.4°C at 760 mmHg, indicating its stability at high temperatures. Its logP value of 8.887 suggests high lipophilicity, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₈N₂O |

| Molecular Weight | 478.67 g/mol |

| Boiling Point | 587.4°C |

| LogP | 8.887 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyridine ring and subsequent modifications to introduce the octyloxy and phenyl groups. Characterization techniques such as ^1H-NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, a series of pyridine derivatives were tested for their cytotoxic effects against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting significant potential for further development as anticancer agents .

Antimicrobial Properties

Research has also explored the antimicrobial activity of related compounds. In vitro studies showed that certain derivatives inhibited the growth of bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that this compound could be evaluated for its potential as an antimicrobial agent.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound class. Preliminary investigations have indicated that certain analogs may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases . These findings warrant further exploration into the mechanisms underlying these protective effects.

Case Studies

- Antitumor Study : A study conducted on a series of pyridine derivatives demonstrated that one derivative had an IC50 value of 5 µM against breast cancer cells, indicating strong antitumor activity .

- Antimicrobial Evaluation : A comparative study showed that a related compound exhibited an MIC of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

- Neuroprotection : In a model of oxidative stress, a related compound was found to reduce cell death by 40%, suggesting its potential application in neuroprotection .

特性

IUPAC Name |

N,N-dimethyl-4-[2-(2-octoxyphenyl)-6-phenylpyridin-4-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O/c1-4-5-6-7-8-14-23-36-33-18-13-12-17-30(33)32-25-28(26-19-21-29(22-20-26)35(2)3)24-31(34-32)27-15-10-9-11-16-27/h9-13,15-22,24-25H,4-8,14,23H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCLJAKNIYYTMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596007 |

Source

|

| Record name | N,N-Dimethyl-4-{2-[2-(octyloxy)phenyl]-6-phenylpyridin-4-yl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144190-25-0 |

Source

|

| Record name | N,N-Dimethyl-4-{2-[2-(octyloxy)phenyl]-6-phenylpyridin-4-yl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。